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Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix, leads to organ
scarring and dysfunction, representing a significant challenge in modern medicine. A key
mediator in the fibrotic process is the CC-chemokine ligand 2 (CCL2), also known as monocyte
chemoattractant protein-1 (MCP-1). CCL2 plays a crucial role in recruiting and activating
immune cells, particularly monocytes and macrophages, to sites of tissue injury, which in turn
promotes inflammation and fibrosis.[1][2] Targeting the CCL2/CCR2 signaling axis is therefore
a promising therapeutic strategy for a variety of fibrotic diseases affecting organs such as the
lungs, liver, kidneys, and heart.[1][2]

Carlumab is a human monoclonal antibody that neutralizes the activity of CCL2.[3][4][5] While
clinical trials of Carlumab alone in idiopathic pulmonary fibrosis (IPF) did not show benefit, the
principle of targeting CCL2 remains of high interest.[6][7] This document outlines the
application and protocols for a novel antibody-drug conjugate (ADC), Anti-CCL2 (Carlumab)-
SPDB-DM4. This ADC combines the targeting specificity of Carlumab with the potent cytotoxic
activity of DM4, a maytansinoid microtubule inhibitor.[8][9] The payload is attached via a
cleavable SPDB linker, which is designed to be stable in circulation and release the DM4
payload within the reductive environment of target cells.[9][10]
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The proposed mechanism for this ADC in a fibrotic context is to target cells that either express
high levels of CCL2 or are in a CCL2-rich microenvironment. Upon binding and internalization,
the DM4 payload is released, leading to the targeted apoptosis of key pro-fibrotic cells, such as
activated fibroblasts or specific macrophage populations. This application note provides a
summary of relevant data, detailed experimental protocols for preclinical evaluation in fibrosis
models, and visualizations of the key pathways and workflows.

Data Presentation

While preclinical data for the specific Anti-CCL2 (Carlumab)-SPDB-DM4 conjugate in fibrosis
models is not publicly available, the following tables summarize the characteristics of its
components and the clinical findings for the Carlumab antibody in Idiopathic Pulmonary
Fibrosis (IPF).

Table 1: Component Characteristics of Anti-CCL2 (Carlumab)-SPDB-DM4
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Mechanism of

Component Type . Key Properties
Action
Targets a key
Binds to and chemokine involved in
neutralizes human monocyte/macrophag
Human IgG1k CC-chemokine ligand e recruitment and
Carlumab ) ] ] )
Monoclonal Antibody 2 (CCL2), preventing fibroblast survival,
its interaction with the ~ which are central to
CCR2 receptor.[3][4] the fibrotic process.
[11][12]
N-Succinimidy! 4-(2- Provides high stability
pyridyldithio)butyrate; in circulation,
connects the antibody  minimizing premature
) Cleavable Disulfide to the drug. The drug release and
SPDB Linker ) o ) ) o )
Linker disulfide bond is systemic toxicity, while
cleaved in the allowing for targeted
reductive intracellular payload release inside
environment.[10] the cell.[9][10]
A potent microtubule
inhibitor. It binds to
tubulin, disrupting Highly potent cytotoxic
o microtubule dynamics, agent designed to
Maytansinoid ] -
DM4 which leads to cell eliminate target cells

(Cytotoxic Payload)

cycle arrest in the
G2/M phase and

subsequent apoptosis.

[8]1°]

upon release from the
ADC.

Table 2: Summary of Phase 2 Clinical Trial Data for Carlumab in Idiopathic Pulmonary Fibrosis

(IPF)

Disclaimer: This data is for the unconjugated antibody (Carlumab) and not the ADC. The trial

was terminated due to an unfavorable benefit-risk analysis.
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. Carlumab (1 Carlumab (5 Carlumab (15
Endpoint Placebo
mg/kg) mgl/kg) mglkg)
Rate of %
Change in FVC? -0.582% -0.533% -0.799% -0.470%
(per 4 weeks)
Absolute Change
) -130 mL -290 mL -370 mL -320 mL
in FVC (mL)
Serious Adverse
46.4% 15.2% 53.1% 21.9%

Events (%)

1Forced Vital Capacity. Data sourced from Raghu et al., 2015.[6][7] The results showed no
treatment effect on the primary endpoint.

Signaling Pathway and Mechanism of Action

The therapeutic rationale for Anti-CCL2 (Carlumab)-SPDB-DM4 is based on the central role of
the CCL2 signaling pathway in fibrosis and the targeted delivery of a cytotoxic agent.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26493793/
https://publications.ersnet.org/content/erj/46/6/1740
https://www.benchchem.com/product/b10800628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Ant

Extracellular Space

i-CCL2 (Carlumab)
-SPDB-DM4

1
iBIocks
1

Binds & Internallizes

Binds

CCR2 Receptor,

Cell Membrane
| / Q

A

tivates via Endocytosis

Intracellular Space (|

y

Pro-fibrotic Cell)
y y

( Downstream Signaling
k(PISK/Akt, JAK/STAT, MAPK

Internalization
(Endosome)

)

Promotes Promotes

Fibroblast Survival
& Proliferation

Monocyte/Macrophage
Recruitment & Activation

Promotes Matures & Reduces

DM4 Release

[ECIY) Prrelueiitar (Reductive Cleavage)

Cell Cycle Arrest
& Apoptosis

© 2025 BenchChem. All rights reserved.

5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Fibrosis Model Induction

Induce Fibrosis
(e.g., CCl4 or Bleomycin)
2-4 weeks

Treatme‘ ;t Phase
Randomize Animals
into Groups

Y

Administer Treatment
(Vehicle, Isotype, Carlumab, ADC)
2-4 weeks

Y
(Monitor Health & Weigha

EndpoinvAnaIysis

Euthanasia & Sample Collection
(Blood, Tissue)

gRT-PCR
(Fibrotic Genes)

Histology
(H&E, Trichrome)

Hydroxyproline Assay

Immunohistochemistry
(a-SMA, Macrophages)

Serum Analysis
(ALT, AST, CBC)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10800628?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in
inflammatory and fibrotic diseases [frontiersin.org]

e 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and
fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. assaygenie.com [assaygenie.com]
e 4. Carlumab Overview - Creative Biolabs [creativebiolabs.net]
e 5. Carlumab - Wikipedia [en.wikipedia.org]

e 6. CC-chemokine ligand 2 inhibition in idiopathic pulmonary fibrosis: a phase 2 trial of
carlumab - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. publications.ersnet.org [publications.ersnet.org]
» 8. adc.bocsci.com [adc.bocsci.com]

» 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug
conjugates - PMC [pmc.ncbi.nim.nih.gov]

e 10. adc.bocsci.com [adc.bocsci.com]
e 11. atsjournals.org [atsjournals.org]
e 12. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Investigating Anti-CCL2 (Carlumab)-SPDB-DM4 in
Fibrosis Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10800628#investigating-anti-ccl2-
carlumab-spdb-dm4-in-fibrosis-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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